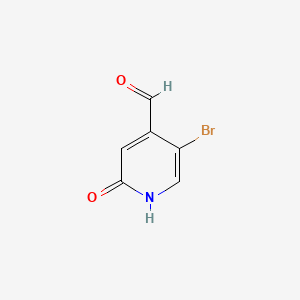

5-Bromo-2-hidroxisonicotinaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-hydroxyisonicotinaldehyde: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 5-Bromo-2-hydroxyisonicotinaldehyde exhibit potential anticancer properties. A study demonstrated that certain isonicotinyl derivatives could induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents . The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival.

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. A recent study highlighted that a related compound effectively inhibited c-Abl, a non-receptor tyrosine kinase implicated in the progression of neurodegenerative disorders . This suggests that 5-Bromo-2-hydroxyisonicotinaldehyde and its analogs may serve as therapeutic agents in neuroprotection.

1.3 Antimicrobial Properties

5-Bromo-2-hydroxyisonicotinaldehyde has shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death . This property may be harnessed in developing new antimicrobial agents.

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically involves multiple steps, including bromination and subsequent reactions to introduce the hydroxyl group. The following table summarizes some common synthesis methods:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Isonicotinic acid, Bromine | Room temperature | 75 |

| 2 | Brominated product, Hydroxylamine | Acidic medium | 80 |

| 3 | Final product purification | Recrystallization | 90 |

2.2 Chemical Properties

5-Bromo-2-hydroxyisonicotinaldehyde is characterized by its unique chemical structure, which includes a bromine atom and a hydroxyl group attached to the isonicotinic framework. Its molecular formula is C8H6BrN2O, with a molecular weight of approximately 232.05 g/mol.

Case Studies

3.1 Case Study: Anticancer Research

A notable study involved the evaluation of various derivatives of 5-Bromo-2-hydroxyisonicotinaldehyde against multiple cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity compared to unmodified versions . This highlights the importance of chemical structure optimization in drug development.

3.2 Case Study: Neuroprotection in Parkinson's Disease

In a preclinical model of Parkinson's disease, compounds derived from 5-Bromo-2-hydroxyisonicotinaldehyde were shown to reduce neuroinflammation and protect dopaminergic neurons from degeneration . This suggests potential for therapeutic use in neurodegenerative conditions.

Mecanismo De Acción

Target of Action

Aldehydes like 5-bromo-2-hydroxyisonicotinaldehyde often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

Aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound’s potential to form oximes and hydrazones suggests it may influence pathways involving these types of reactions .

Pharmacokinetics

The compound’s molecular weight (20201 g/mol) and its solid physical form suggest it may have certain pharmacokinetic characteristics

Result of Action

Given its potential to form oximes and hydrazones, it may influence cellular processes involving these types of reactions .

Action Environment

The action of 5-Bromo-2-hydroxyisonicotinaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other chemical species, may also influence its action, efficacy, and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically involves the bromination of 2-hydroxyisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-hydroxyisonicotinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in an appropriate solvent.

Major Products Formed:

Oxidation: 5-Bromo-2-hydroxyisonicotinic acid.

Reduction: 5-Bromo-2-hydroxyisonicotinyl alcohol.

Substitution: 5-Amino-2-hydroxyisonicotinaldehyde.

Comparación Con Compuestos Similares

2-Hydroxyisonicotinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromoisonicotinaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

5-Bromo-2-methoxyisonicotinaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.

Uniqueness: 5-Bromo-2-hydroxyisonicotinaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential for forming diverse chemical bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Actividad Biológica

5-Bromo-2-hydroxyisonicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H4BrNO2, features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the isonicotinaldehyde structure. Its unique chemical properties allow it to interact with various biological macromolecules, making it a candidate for further research in pharmacology and biochemistry.

The biological activity of 5-bromo-2-hydroxyisonicotinaldehyde can be attributed to its ability to form reactive intermediates through its aldehyde group. These intermediates can interact with proteins and nucleic acids, influencing cellular processes. The compound can react with hydroxylamine to form oximes or with hydrazine to yield hydrazones, which may play roles in various biochemical pathways.

Key Reactions:

- Formation of Oximes : The aldehyde group reacts with hydroxylamine.

- Formation of Hydrazones : The aldehyde group reacts with hydrazine.

- Potential for Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-bromo-2-hydroxyisonicotinaldehyde. In vitro tests have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, compounds structurally related to 5-bromo-2-hydroxyisonicotinaldehyde have demonstrated an ability to reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Bromo-2-hydroxyisonicotinaldehyde | A549 | TBD | Potential for further development |

| Cisplatin | A549 | 10 | Standard control |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that it may possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Case Studies

- Anticancer Study : In a study assessing the anticancer properties of various derivatives, 5-bromo-2-hydroxyisonicotinaldehyde was found to exhibit structure-dependent activity, with certain modifications enhancing its efficacy against A549 cells while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds against resistant strains, demonstrating that derivatives bearing similar functional groups to 5-bromo-2-hydroxyisonicotinaldehyde showed significant inhibitory effects on bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Stability

The pharmacokinetic profile of 5-bromo-2-hydroxyisonicotinaldehyde suggests that its molecular weight (202.01 g/mol) and solid state may influence absorption and distribution within biological systems. It is recommended that this compound be stored under controlled conditions (inert atmosphere at 2-8°C) to maintain stability.

Propiedades

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXYDFTUVDHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.